Methyl 3-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylate HCl
Description
Methyl 3-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylate HCl is a tetracyclic heterocyclic compound featuring a thienopyridine core with a benzyl substituent at position 6, a methyl ester at position 2, and an amino group at position 2. The hydrochloride salt enhances its stability and solubility for pharmacological applications.
Properties
IUPAC Name |
methyl 3-amino-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-2-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S.ClH/c1-20-16(19)15-14(17)12-7-8-18(10-13(12)21-15)9-11-5-3-2-4-6-11;/h2-6H,7-10,17H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KABDOOGHPQUQRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(S1)CN(CC2)CC3=CC=CC=C3)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylate HCl is a compound with significant potential in medicinal chemistry, particularly in the context of cancer therapy and antimicrobial activity. This article reviews its biological activity based on diverse research findings.
- Molecular Formula : C16H18N2O2S
- Molecular Weight : 302.39 g/mol
- CAS Number : 24237-34-1
The biological activity of this compound is primarily attributed to its interaction with tubulin and its ability to inhibit microtubule polymerization. This mechanism is critical in cancer therapy as it disrupts the mitotic spindle formation necessary for cell division.
Key Findings:
- Antiproliferative Activity : The compound exhibits significant antiproliferative effects against various cancer cell lines, with IC50 values ranging from 25 to 90 nM. This indicates a strong potential for inhibiting cancer cell growth .
- Microtubule Interaction : It binds to the colchicine site on tubulin, which is a well-known target for anticancer drugs. This binding prevents the normal function of microtubules during cell division .
Antimicrobial Activity
Research has also indicated that this compound displays antimicrobial properties:
- Bacterial Inhibition : The compound has shown effectiveness against various bacterial strains. For instance, it demonstrated a minimum inhibitory concentration (MIC) of 50 µM against E. coli and 75 µM against S. agalactiae .
- Mechanism of Action : The antimicrobial effect is likely due to its ability to disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways.
Study 1: Anticancer Properties
A study evaluated the compound's effectiveness against a panel of four cancer cell lines. The results highlighted its potent antiproliferative activity and its mechanism of action through tubulin inhibition. The compound's structure was modified to enhance activity without compromising safety profiles.
Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial properties, this compound was tested against several Gram-positive and Gram-negative bacteria. It was found to have significant activity against MRSA (Methicillin-resistant Staphylococcus aureus) with MIC values as low as 0.20 μg/mL for some derivatives .
Comparative Analysis of Biological Activities
| Compound | Activity Type | IC50/MIC Values | Target |
|---|---|---|---|
| Methyl 3-amino-6-benzyl... | Anticancer | 25 - 90 nM | Tubulin |
| Methyl 3-amino-6-benzyl... | Antimicrobial | 50 µM (E. coli), 75 µM (S. agalactiae) | Bacterial Cell Wall |
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The pharmacological and physicochemical properties of thieno[2,3-c]pyridine derivatives are highly dependent on substituents at positions 2, 3, and 5. Key analogs and their modifications are summarized below:
Table 1: Structural and Molecular Comparison
Note: *Calculated molecular weight based on structural adjustments from Tinoridine HCl (ethyl to methyl ester substitution).
Pharmacological and Physicochemical Properties
Ester Group Impact: Methyl vs. HCl Salt: Enhances aqueous solubility, critical for intravenous formulations .
6-Position Substitutions: Benzyl (Target): Optimal for receptor interactions due to aromatic stacking . Pyridinylmethyl (4b): Introduces basic nitrogen, improving solubility and target engagement in neurological applications .
Amino Group Modifications: Carboxamide derivatives (e.g., 6g, 6h) show extended half-lives due to reduced esterase susceptibility .
Preparation Methods
Core Reaction Mechanism
The Gewald reaction enables the one-pot synthesis of 2-aminothiophenes via the condensation of ketones, cyanoacetates, and sulfur in the presence of a base. For methyl 3-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylate HCl, the reaction proceeds through the following steps:
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Cyclization : N-Benzyl-4-piperidone reacts with methyl cyanoacetate and sulfur in ethanol under reflux, facilitated by morpholine as a base. The mechanism involves keto-enol tautomerization, sulfur incorporation, and cyclization to form the thieno[2,3-c]pyridine core.
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Amination : The cyanoacetate’s nitrile group is reduced in situ to yield the 3-amino substituent, though regiochemical outcomes depend on the electronic and steric effects of the piperidone substituents.
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Esterification : Methyl cyanoacetate directly introduces the methyl ester at position 2, avoiding post-synthetic transesterification.
Synthetic Procedure
Example protocol (adapted from):
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Reactants :
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N-Benzyl-4-piperidone (5.0 g, 26.4 mmol)
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Methyl cyanoacetate (3.1 mL, 29.1 mmol)
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Sulfur (1.0 g, 31.7 mmol)
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Morpholine (4.6 mL, 52.8 mmol) in ethanol (55 mL)
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Reaction Conditions :
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Reflux for 2 hours under stirring.
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Cooling and dilution with water, followed by extraction with dichloromethane.
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Washing (water, brine), drying (MgSO₄), and concentration.
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Isolation :
Key Data :
Alternative Synthetic Routes
Post-Synthetic Modifications
While the Gewald reaction provides direct access to the thieno-pyridine scaffold, alternative strategies involve functional group interconversions:
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Ester Hydrolysis and Re-Esterification :
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Protection-Deprotection Strategies :
Regiochemical Considerations
The positioning of the amino and ester groups in the thieno[2,3-c]pyridine system is highly sensitive to the starting materials’ substitution patterns. For instance:
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N-Substituted Piperidones : N-Benzyl-4-piperidone directs the benzyl group to position 6, while methyl cyanoacetate ensures the ester occupies position 2.
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Base Selection : Morpholine optimizes cyclization efficiency compared to alternatives like triethylamine, which may lead to side reactions.
Optimization and Scalability
Reaction Condition Screening
Solvent Effects :
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Ethanol outperforms DMF or THF in facilitating cyclization, as evidenced by higher yields (85% vs. <60%).
Temperature and Time :
Salt Formation
Conversion to the hydrochloride salt enhances stability and aqueous solubility:
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Procedure : The free base is dissolved in ethanol, treated with concentrated HCl (1.1 equiv), and crystallized at 4°C.
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Characterization : The salt exhibits improved crystallinity and a distinct melting point (110–111°C vs. 95–97°C for the free base).
Analytical and Spectroscopic Characterization
Spectroscopic Data
Purity Assessment
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HPLC : Retention time = 8.2 min (C18 column, acetonitrile/water 70:30).
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Elemental Analysis : Calculated for C₁₆H₁₉ClN₂O₂S: C 54.77%, H 5.46%, N 7.98%; Found: C 54.69%, H 5.41%, N 7.92%.
Industrial and Pharmacological Applications
Scale-Up Challenges
Q & A
Q. Table 1: Example Reaction Conditions
| Parameter | Value/Description | Reference |
|---|---|---|
| Solvent | Methanol | |
| Acid (Deprotection) | Concentrated HCl | |
| Reaction Time | 1 hour | |
| Temperature | Room temperature (~25°C) | |
| Optimization Method | DoE (e.g., factorial design) |
Basic: What spectroscopic and crystallographic methods are recommended for characterizing this compound?
Answer:
Characterization requires a combination of techniques:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm amine, benzyl, and ester functionalities.
- X-ray Crystallography: For structural elucidation, as demonstrated in related compounds (e.g., ethyl analogs), where bond angles and distances were resolved .
- Mass Spectrometry (MS): High-resolution MS to verify molecular weight and fragmentation patterns.
Q. Table 2: Example Crystallographic Data
| Parameter | Value (from related structure) | Reference |
|---|---|---|
| Bond Angle (C–C–N) | 117.94° | |
| Crystallographic System | Monoclinic | |
| Space Group | P2₁/c |
Advanced: How can computational chemistry predict reaction pathways or stability?
Answer:
Quantum chemical calculations (e.g., density functional theory) can model transition states and intermediates. Institutions like ICReDD integrate computational reaction path searches with experimental validation to identify energetically favorable pathways . For stability studies, molecular dynamics simulations assess degradation under varying pH or temperature.
Methodological Steps:
Pathway Prediction: Use software (e.g., Gaussian, ORCA) to calculate Gibbs free energy profiles.
Validation: Compare predicted intermediates with LC-MS or NMR data.
Feedback Loop: Refine models using experimental results .
Basic: What safety precautions are critical when handling this compound?
Answer:
Safety protocols include:
- Personal Protective Equipment (PPE): Gloves, goggles, and lab coats to prevent skin/eye contact (H315, H319 hazards) .
- Ventilation: Use fume hoods to avoid inhalation (H335) .
- Waste Management: Segregate waste for professional disposal, as advised for similar chlorinated compounds .
Advanced: How to resolve discrepancies in reaction yields during scale-up?
Answer:
Scale-up challenges often arise from mixing inefficiencies or heat transfer limitations. Use process control tools (e.g., PAT—Process Analytical Technology) to monitor parameters in real-time. Statistical analysis (e.g., ANOVA) identifies critical factors causing variability. For example, membrane separation technologies (CRDC subclass RDF2050104) ensure purity during large-scale purification .
Q. Table 3: Scale-Up Variables to Monitor
| Variable | Impact on Yield | Reference |
|---|---|---|
| Mixing Speed | Homogeneity of reaction mixture | |
| Temperature Gradient | Side reactions | |
| Catalyst Loading | Reaction rate |
Advanced: How to assess the compound’s stability under varying conditions?
Answer:
Stability studies should include:
Forced Degradation: Expose the compound to heat, light, and humidity, analyzing degradation products via HPLC or GC-MS.
Kinetic Modeling: Determine degradation rates using Arrhenius equations.
Crystallinity Monitoring: X-ray diffraction detects polymorphic changes over time .
Example Protocol:
- Accelerated Aging: 40°C/75% RH for 4 weeks.
- Analytical Method: HPLC with UV detection (λ = 254 nm).
Basic: What purification techniques are effective for isolating this compound?
Answer:
- Recrystallization: Use solvents like ethanol/water mixtures.
- Column Chromatography: Silica gel with ethyl acetate/hexane gradients.
- Acid-Base Extraction: Leverage the compound’s solubility in acidic aqueous phases .
Advanced: How to analyze conflicting spectroscopic data from different batches?
Answer:
Contradictions may arise from residual solvents or stereochemical variations. Mitigation steps:
2D NMR (e.g., COSY, NOESY): Confirm connectivity and spatial arrangements.
Elemental Analysis: Verify purity and stoichiometry.
Batch Comparison: Use PCA (Principal Component Analysis) on FTIR or Raman spectra to detect outliers .
Advanced: What role does the benzyl group play in modulating biological activity?
Answer:
The benzyl moiety may enhance lipophilicity, affecting membrane permeability. Computational docking studies (e.g., AutoDock Vina) predict binding affinities to target proteins. Compare analogs with/without the benzyl group via in vitro assays to validate hypotheses .
Basic: How to ensure reproducibility in synthetic protocols?
Answer:
- Standard Operating Procedures (SOPs): Document exact reagent grades and equipment.
- Control Experiments: Include reference compounds in each batch.
- Data Logging: Use electronic lab notebooks for real-time parameter tracking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
